molecular formula C5H3N5O B12651934 6-Nitrosopurine CAS No. 25732-26-7

6-Nitrosopurine

Cat. No.: B12651934
CAS No.: 25732-26-7
M. Wt: 149.11 g/mol
InChI Key: MKAXTWZVXLPMCF-UHFFFAOYSA-N
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Description

6-Nitrosopurine is a purine derivative functionalized with a nitroso group at the 6-position. This modification makes it a compound of significant interest in various biochemical and pharmacological research applications. It may serve as a key intermediate in the synthesis of more complex nucleoside analogues or be utilized in studies investigating redox processes and free radical chemistry within biological systems. As a nitroso compound, its potential as a spin trap or label in Electron Paramagnetic Resonance (EPR) spectroscopy can be explored for detecting short-lived free radicals in experimental models. All products are strictly labeled For Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any other clinical procedures. The performance characteristics, safety, and stability of this product for clinical use have not been established.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25732-26-7

Molecular Formula

C5H3N5O

Molecular Weight

149.11 g/mol

IUPAC Name

6-nitroso-7H-purine

InChI

InChI=1S/C5H3N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9)

InChI Key

MKAXTWZVXLPMCF-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N=O

Origin of Product

United States

Molecular and Biochemical Mechanisms of 6 Nitrosopurine Interaction

Interaction with Purine (B94841) Metabolic Pathways

The purine metabolic framework, encompassing both de novo synthesis and salvage pathways, is crucial for the production of nucleotides required for DNA, RNA, and cellular energy. nih.govwikipedia.org Purine analogues often exert their effects by interfering with these highly regulated processes.

Modulation of Enzyme Recognition and Activity in Purine Metabolism

There is a notable scarcity of direct scientific literature detailing the specific enzymatic modulation by 6-Nitrosopurine within the purine metabolic pathways. The inherent instability of the compound may contribute to this lack of extensive research. researchgate.net However, the behavior of structurally related purine analogues, such as 6-mercaptopurine, provides a conceptual framework. These analogues are known to be recognized by enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts them into fraudulent nucleotides. These nucleotides can then inhibit key enzymes in the de novo synthesis pathway, for instance, the feedback inhibition of phosphoribosyl pyrophosphate amidotransferase (PPAT), the rate-limiting enzyme. nih.gov

It is plausible that this compound could be recognized by similar enzymes, but without specific studies, its role as a substrate or inhibitor remains speculative. Research on other nitro-aromatic compounds, such as 6-nitroquinoline (B147349), has shown that enzymes like xanthine (B1682287) oxidase can metabolize the nitro group, particularly under hypoxic conditions. nih.govnih.gov This suggests that the nitroso group of this compound could potentially be a target for various cellular reductases or oxidases, which would alter its structure and subsequent interaction with metabolic enzymes. However, further investigation is required to confirm these potential interactions. ontosight.ai

Utilization of this compound as a Research Tool for Purine Metabolism Studies

The potential utility of this compound as a research tool for studying purine metabolism has been suggested, but its practical application is not well-documented. ontosight.ai An effective research tool in this context would ideally have a specific and well-characterized interaction with one or more enzymes in the pathway, allowing for the elucidation of metabolic fluxes and regulatory mechanisms. For example, inhibitors of specific enzymes are invaluable for creating metabolic blocks that lead to the accumulation of intermediates, thereby helping to map the pathway and understand its regulation. wikipedia.org

While some purine analogues are widely used for this purpose, the instability of this compound presents a significant challenge to its use as a reliable research probe. researchgate.net Its reactivity and potential for non-specific interactions could complicate the interpretation of experimental results. Therefore, while theoretically possible, extensive further research is needed to fully characterize its biological activities and validate its use as a specific tool for investigating purine metabolism. ontosight.ai

DNA Adduct Formation and Molecular Genotoxicity Mechanisms

A significant aspect of the toxicology of nitrosamines and related compounds is their ability to act as alkylating agents, leading to the formation of DNA adducts. This damage to the genetic material is a primary mechanism of their genotoxicity and carcinogenicity. researchgate.netdovepress.com

Pathways of Nucleic Acid Alkylation by Nitrosopurines and Related Compounds

N-nitroso compounds are not typically reactive in their native state but undergo metabolic activation to become potent alkylating agents. researchgate.net This bioactivation is often catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net For instance, in well-studied tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), CYP-mediated α-hydroxylation is a critical activation step. researchgate.netnih.gov

This hydroxylation creates unstable intermediates that spontaneously decompose to yield highly reactive species, such as diazonium ions. nih.gov These electrophilic intermediates can then attack nucleophilic sites on DNA bases. Two primary types of DNA damage arise from compounds like NNK: methylation and pyridyloxobutylation. wikipedia.org

Methylation: α-Methylene hydroxylation of NNK generates a methyldiazonium ion, which is a powerful methylating agent that can modify DNA bases. ontosight.aimdpi.com

Pyridyloxobutylation: α-Methyl hydroxylation of NNK leads to the formation of a pyridyloxobutyl (POB) diazonium ion, which alkylates DNA to form POB-DNA adducts. ontosight.aiwikipedia.org

Another potential mechanism for genotoxicity, demonstrated by N-nitrosoindoles, involves the transfer of the nitroso group itself to nucleophilic sites on purine bases, a process known as transnitrosation. researchgate.netresearchgate.net This can lead to the formation of unstable N-nitrosopurines within the DNA structure, which can then result in depurination or deamination, both of which are mutagenic events. researchgate.net It is conceivable that this compound, or its metabolites, could engage in similar alkylation or transnitrosation reactions, though direct evidence is lacking.

Structural Characterization of Specific DNA Adducts (e.g., Pyridyloxobutyl and Methyl Adducts)

Extensive research on tobacco-specific nitrosamines has led to the structural characterization of numerous DNA adducts. These adducts serve as physical evidence of DNA damage and are critical for understanding the mutagenic consequences of exposure.

Pyridyloxobutyl (POB) Adducts: These are bulky adducts formed from the reaction of the POB diazonium ion with DNA. Several have been identified in both in vitro and in vivo systems. nih.govmedicoapps.org

Methyl Adducts: These smaller adducts result from methylation by agents like the methyldiazonium ion. While they can also be formed by other environmental and dietary methylating agents, their presence is a known consequence of exposure to certain nitrosamines. researchgate.netwikipedia.org

The table below summarizes some of the key DNA adducts identified from the metabolism of related nitrosamine (B1359907) compounds.

Adduct NameAbbreviationParent Compound (Studied)DNA Base ModifiedReference
O⁶-[4-(3-Pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosineO⁶-pobdGNNKGuanine (B1146940) nih.gov
7-[4-(3-Pyridyl)-4-oxobut-1-yl]guanine7-pobGNNKGuanine nih.gov
O²-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidineO²-pobdTNNKThymine nih.gov
O²-[4-(3-Pyridyl)-4-oxobut-1-yl]cytosineO²-pobCNNKCytosine nih.gov
O⁶-MethylguanineO⁶-MeGNNK, NDMAGuanine researchgate.netresearchgate.net
7-Methylguanine7-mGNNK, NDMAGuanine researchgate.net
3-Methyladenine3-mANDMAAdenine (B156593) researchgate.net

These adducts, particularly O⁶-alkylguanine, are known to be highly miscoding, often leading to G→A transition mutations during DNA replication, a hallmark of the mutagenicity of many alkylating agents. researchgate.net

Investigations into Endogenous Formation of Nitrosopurine-Related DNA Adducts

DNA adducts are not only formed from exposure to exogenous chemicals but can also arise from endogenous processes. nih.gov The human body contains various nitrogen-containing compounds (amines and amides) and nitrosating agents (such as nitrite (B80452) and nitric oxide) that can react under certain conditions (e.g., the acidic environment of the stomach) to form N-nitroso compounds. epa.gov This endogenous synthesis is a potential source of DNA-damaging agents.

While the endogenous formation of this compound specifically has not been documented, the potential for nitrosation of endogenous or dietary purines exists. Such reactions could theoretically lead to the in-situ formation of nitrosopurine-related DNA adducts. Studies have shown that various factors can contribute to endogenous DNA damage, including oxidative stress and lipid peroxidation, which generate reactive species that can modify DNA bases. researchgate.netepa.gov It is recognized that a baseline level of DNA adducts, including methylated bases, exists in the tissues of unexposed individuals, reflecting this ongoing endogenous damage and repair. wikipedia.orgnih.gov Therefore, it is plausible that a fraction of the background DNA damage observed in human tissues could be related to endogenously formed nitrosamines or similar reactive species.

Enzyme Interactions and Modulation of Biological Activity

The biological activity of this compound and its derivatives is intrinsically linked to their interactions with various enzymes. These interactions can lead to metabolic activation, detoxification, or direct modulation of enzyme function, ultimately dictating the compound's cytotoxic or therapeutic potential.

General Principles of Enzyme-Mediated Interactions and Metabolism

Enzyme-mediated interactions are fundamental to the metabolism of xenobiotics, including purine analogs like this compound. The primary purpose of drug metabolism is to convert foreign compounds into more water-soluble (hydrophilic) substances that can be easily excreted from the body, a process often categorized into Phase I and Phase II reactions. nih.gov

Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com These enzymes are hemoproteins, meaning they contain a heme cofactor, and are most concentrated in the liver. nih.govwikipedia.org As monooxygenases, their main function is to introduce an oxygen atom into a substrate, increasing its hydrophilicity. nih.govwikipedia.org The catalytic cycle involves the substrate binding to the enzyme's active site, followed by electron transfer from NADPH via a partner protein, NADPH-cytochrome P450 reductase. wikipedia.orgpurdue.edu This process ultimately activates molecular oxygen, leading to substrate oxidation. purdue.edu For a compound like this compound, these reactions could involve hydroxylation or reduction of the nitroso group.

Phase II reactions involve the conjugation of the modified compound with endogenous molecules such as glucuronic acid, sulfate, or glutathione, further increasing water solubility and facilitating excretion. While direct evidence for this compound is limited, this general metabolic pathway is a key principle governing the biotransformation of many nitrogen-containing aromatic compounds.

Specific Enzyme Targets and Interaction Modes (e.g., Cytochrome P450 Enzymes)

While specific enzymes that directly metabolize this compound are not extensively documented in the provided research, the cytochrome P450 (CYP) system is a highly probable target, given its central role in metabolizing xenobiotics and drugs. nih.govmdpi.com The CYP superfamily is comprised of numerous families and subfamilies, designated by the root "CYP" followed by a series of numbers and letters (e.g., CYP3A4). wikipedia.orgebi.ac.uk Six main isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) are responsible for metabolizing approximately 90% of all drugs. nih.gov

Studies on analogous nitro-aromatic compounds provide insight into potential interactions:

6-Nitrochrysene: This environmental carcinogen is metabolized by human liver and lung tissues into potent carcinogens. nih.gov The specific enzymes CYP1A2 and CYP3A4 are primarily responsible for its metabolic activation through ring oxidation and nitroreduction. nih.gov

N-Alkylnitrosamines: These compounds are primarily activated into mutagens by CYP2E1, CYP2A6, and CYP1A1. nih.gov The specific CYP form involved often depends on the structure of the alkyl chains. nih.gov

These examples suggest that this compound is likely metabolized by a specific subset of CYP enzymes, which could lead to its activation into a more reactive, cytotoxic agent. The nitroso group could undergo reduction to a hydroxylamine (B1172632), a reaction known to be catalyzed by CYPs. Furthermore, some studies indicate that certain purine analogs can be activated under anaerobic conditions by bacterial enzymes, such as those found in Salmonella typhimurium or anaerobic bacteria in the human gut, which possess unique enzymes capable of activating promutagens. epa.gov

Structure-Activity Relationships Governing Molecular Recognition and Enzyme Binding

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity, including its ability to bind to and be processed by enzymes. nih.govresearchgate.net For enzyme inhibitors, SAR analysis helps identify the key chemical features responsible for potent and selective binding. frontiersin.orgnih.gov

For derivatives of this compound, SAR studies have provided critical insights into the features necessary for cytotoxicity. A key synthetic strategy involves a nitrosopurine-ene reaction to create complex N-hydroxypurine diazepine (B8756704) structures, which are potent cytotoxins. nih.govresearchgate.net

Key SAR findings for these cytotoxic derivatives include:

The N-O Bond: The N-hydroxy (N-OH) functionality is absolutely essential for cytotoxic activity. Analogs where this group is replaced by an N-H or N-OCH3 group are inactive. nih.gov

The Diazepine Ring: A seven-membered diazepine ring, formed via the nitrosopurine-ene reaction, is required for activity. Acyclic variants and those with an expanded eight-membered ring (diazocine) show no cytotoxicity. nih.gov

Stereochemistry: The stereochemistry at the diazepine ring plays a minor, but not insignificant, role in the potency of these compounds. nih.gov

These relationships highlight that molecular recognition by cellular targets is highly dependent on the precise three-dimensional arrangement and electronic properties of the N-hydroxypurine diazepine core.

Structural FeatureImportance for CytotoxicityObservation
N-O Bond (in N-hydroxypurine diazepine)EssentialN-H and N-OCH3 analogs are inactive. nih.gov
Seven-Membered Diazepine RingEssentialAcyclic and eight-membered ring analogs are inactive. nih.gov
Hydrophobic Side ChainMinor RolePotency is not strongly correlated with the nature of the hydrophobic group. nih.gov
Diazepine StereochemistryMinor RoleAffects potency to a small but significant degree. nih.gov

Mechanistic Investigations of Cytotoxic Effects

The cytotoxicity of this compound and its derivatives stems from their ability to interact with and damage critical cellular components. The mechanisms involve direct targeting of cellular structures and the specific roles of key chemical motifs within the molecules.

Cellular and Subcellular Targets Implicated in Nitrosopurine-Induced Cytotoxicity

The cytotoxic effects of nitrosopurine derivatives are exerted through interactions with specific cellular and subcellular targets. One of the proposed primary mechanisms of action for the asmarine alkaloids, which are derived from nitrosopurines, is iron chelation. nih.gov The N-1 nitrogen and the N-6 hydroxylamine group are believed to form the motif responsible for binding iron. nih.gov By sequestering iron, these compounds can disrupt numerous iron-dependent cellular processes, including DNA synthesis and repair, and can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.

Another potential mechanism of cytotoxicity is DNA damage. Nitrosation of ring nitrogens in purines is known to destabilize the N-glycosidic bond that links the purine base to the deoxyribose sugar in DNA, leading to depurination—the loss of the purine base from the DNA backbone. researchgate.net This creates an abasic site, which is a form of DNA damage that can be mutagenic or cytotoxic if not repaired. This suggests that this compound could act as a DNA-damaging agent following metabolic activation.

Studies on asmarine analogs have shown potent cytotoxicity against several cancer cell lines, including HT-29 (colon cancer), Jurkat (T-cell leukemia), and HeLa (cervical cancer) cells. nih.gov This broad activity suggests that the cellular targets are fundamental components common to many cell types.

Compound/ClassProposed Mechanism of CytotoxicityAffected Cell Lines
Asmarine Analogs (derived from Nitrosopurine)Iron Chelation nih.govHT-29, Jurkat, HeLa nih.gov
Nitrosated PurinesDNA Damage (Depurination) researchgate.netGeneral (Mechanism-based)
This compoundMutagenicity (requires activation) epa.govSalmonella typhimurium (in assay) epa.gov

Role of Specific Structural Motifs (e.g., N-Hydroxypurine Diazepine) in Activity

The cytotoxicity of advanced nitrosopurine-based compounds is critically dependent on specific structural motifs, with the N-hydroxypurine diazepine being the primary pharmacophore. nih.gov This heterocyclic system is assembled via a nitrosopurine-ene reaction and is the defining feature of the highly cytotoxic asmarine alkaloids. nih.govresearchgate.net

The necessity of this motif is demonstrated by several key findings:

Requirement of the Ring System: Acyclic compounds designed to mimic the structure, such as acyclic tert-alkyl N-hydroxyaminopurines, are completely inactive, demonstrating that the cyclic diazepine structure is essential for activity. nih.gov

Importance of the N-Hydroxy Group: As mentioned previously, the N-OH bond within the diazepine structure is critical. Its removal or modification to N-H or N-OCH3 abolishes cytotoxicity, indicating it is directly involved in the interaction with the cellular target, possibly through iron chelation or redox activity. nih.gov

Ring Size Specificity: The seven-membered diazepine ring is optimal. An expanded eight-membered diazocine analog was found to be inactive, highlighting a strict structural requirement for the spatial arrangement of the pharmacophore. nih.gov

In essence, the N-hydroxypurine diazepine motif acts as a scaffold that correctly positions the crucial N-hydroxyamino group and other features to interact effectively with its cellular target(s), leading to potent cytotoxic effects.

Influence of Molecular Features (e.g., logP, Stereochemistry) on Mechanistic Outcomes

The biological activity and mechanistic pathways of this compound and its derivatives are significantly modulated by specific molecular features. Key among these are the compound's lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and its three-dimensional arrangement of atoms, or stereochemistry. These properties can dictate the molecule's ability to cross cellular membranes, interact with biological targets, and elicit a cytotoxic response. While the parent compound, this compound, is noted to be unstable, research on its more stable derivatives, such as the asmarine alkaloids, provides critical insights into how these structural characteristics influence biochemical interactions. nih.govresearchgate.net

The lipophilicity of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. A higher logP value generally indicates greater lipid solubility, which can enhance the ability of a compound to traverse the lipid bilayers of cellular membranes. In the context of this compound derivatives, a direct correlation between lipophilicity and cytotoxic potency has been observed. For instance, in a series of synthetic analogs, those with higher logP values demonstrated increased cytotoxicity. nih.gov This relationship suggests that enhanced membrane permeability allows for greater intracellular accumulation of the compound, leading to more effective engagement with its targets. The clerodane core found in natural asmarines, for example, contributes significantly to the molecule's hydrophobicity, which is thought to facilitate the transport of iron across cellular membranes. nih.gov

The substitution pattern on the purine ring itself also has a profound impact on the mechanistic outcome. The position of alkyl groups, for instance, can affect the planarity of the molecule. Steric hindrance between substituents at the N-6 and N-7 positions can force the N-O bond out of the plane of the purine ring. nih.gov This loss of planarity has been shown to impair the ability of the molecule to bind iron, a key aspect of the cytotoxic mechanism of asmarine alkaloids. nih.gov This highlights the intricate interplay between electronic and steric factors in determining the biochemical function of this compound derivatives.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated logP
This compoundC5H3N5O150.11Data not available
6-MercaptopurineC5H4N4S152.18-0.93
Asmarine AC30H45N5O3523.715.79
DelmarineC20H29N5O355.484.05

Detailed Research Findings on the Influence of Molecular Features:

FeatureObservationImplication on Mechanism
Lipophilicity (logP) Increased logP in asmarine analogs correlates with higher cytotoxicity. nih.govEnhanced ability to cross cellular membranes and transport iron. nih.gov
Stereochemistry The major diastereomer of an asmarine analog (26) showed higher potency (EC50 = 8 µM) against HT-29 cells compared to the minor isomer (34) (EC50 = 17 µM), which has the natural asmarine stereochemistry. nih.govStereochemistry at the diazepine ring plays a role in, but is not the sole determinant of, cytotoxic potency. nih.gov
Substitution Pattern N-7 substituted analogs showed reduced iron-binding ability compared to N-9 substituted analogs. nih.govSteric interactions in N-7 analogs disrupt the planarity required for efficient iron chelation. nih.gov
N-O Bond An N-H analog of an asmarine derivative was found to be inactive. nih.govThe N-O bond is essential for the biological activity, likely due to its role in iron binding. nih.govnih.gov
Ring Structure Acyclic and diazocine (eight-membered ring) analogs of asmarines showed no cytotoxicity. nih.govThe seven-membered diazepine ring is crucial for maintaining the active conformation of the molecule. nih.gov

Advanced Research Methodologies and Theoretical Approaches for 6 Nitrosopurine Studies

Spectroscopic and Chromatographic Techniques for Mechanistic Studies

The investigation of 6-Nitrosopurine's reaction mechanisms, particularly its interactions with biological macromolecules and its metabolic pathways, relies heavily on the resolving power of spectroscopic and chromatographic methods.

Mass Spectrometry-Based Characterization of Adducts and Metabolites

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing the adducts and metabolites of this compound. High-resolution mass spectrometry (HRMS) allows for the precise determination of molecular formulas of various species formed. In typical analyses, soft ionization techniques like electrospray ionization (ESI) are employed, which minimize fragmentation and keep the molecular ion intact. acdlabs.com

The identification of metabolites and adducts is often complicated by the formation of various ions in the mass spectrometer, including protonated molecules ([M+H]⁺), deprotonated molecules ([M-H]⁻), and adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺). nih.gov Specialized software and algorithms are used to deconvolute these complex spectra and accurately identify the parent compound and its derivatives.

While specific data on this compound adducts is not extensively published, the general approach would involve reacting this compound with a biological nucleophile (e.g., a DNA base or an amino acid residue) and analyzing the resulting mixture by MS. The mass difference between the starting material and the product would indicate the formation of an adduct. Tandem mass spectrometry (MS/MS) would then be used to fragment the adduct ion, providing structural information to pinpoint the site of modification.

Table 1: Common Adduct Ions in Electrospray Ionization Mass Spectrometry

Adduct TypePositive Ion ModeNegative Ion Mode
Proton[M+H]⁺[M-H]⁻
Sodium[M+Na]⁺[M+Na-2H]⁻
Potassium[M+K]⁺[M+K-2H]⁻
Ammonium[M+NH₄]⁺-
Dimer[2M+H]⁺[2M-H]⁻

This table illustrates common adducts that would be monitored in a mass spectrometric analysis of this compound and its derivatives.

Advanced Chromatographic Separations for Compound Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction media or biological extracts, prior to its detection and quantification. researchgate.net High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose. ijpsjournal.com

Given the polar nature of this compound, reversed-phase (RP) HPLC is a suitable method, where a nonpolar stationary phase is used with a polar mobile phase. waters.com The retention of polar analytes can be challenging on standard C18 columns. Therefore, specialized columns, such as those with polar end-capping or embedded polar groups, are often employed to improve retention and peak shape.

Another powerful technique for polar compounds is hydrophilic interaction liquid chromatography (HILIC). waters.com In HILIC, a polar stationary phase is used with a mobile phase rich in a nonpolar organic solvent, like acetonitrile. This method provides excellent retention for highly polar compounds that are not well-retained in reversed-phase chromatography. waters.com The choice between RP-HPLC and HILIC would depend on the specific analytical challenge, such as the polarity of potential metabolites and the complexity of the sample matrix.

Table 2: Comparison of Chromatographic Techniques for Polar Analyte Separation

TechniqueStationary PhaseMobile PhasePrinciple of Separation
Reversed-Phase HPLCNonpolar (e.g., C18)Polar (e.g., water/acetonitrile)Partitioning based on hydrophobicity
HILICPolar (e.g., silica, amide)Nonpolar (e.g., acetonitrile/water)Partitioning into an adsorbed water layer
Mixed-Mode ChromatographyContains both nonpolar and ion-exchange functionalitiesVariesMultiple retention mechanisms (hydrophobic and ionic interactions)

This table outlines the principles of advanced chromatographic techniques applicable to the analysis of this compound.

Computational Chemistry and Theoretical Modeling

Computational methods provide a theoretical framework to understand and predict the behavior of this compound at an atomic level, complementing experimental findings.

Density Functional Theory (DFT) Applications to Chemical Reactivity and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules like this compound. nih.govscispace.com DFT calculations can provide valuable insights into the molecule's geometry, stability, and electronic properties.

Key reactivity descriptors derived from DFT, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be used to predict the sites susceptible to nucleophilic and electrophilic attack. mdpi.com The molecular electrostatic potential (MEP) map is another useful tool derived from DFT, which visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com For this compound, the nitroso group would be expected to be a primary site for electrophilic interactions.

Table 3: Conceptual DFT Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Tendency of electrons to escape from the system
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration
Electrophilicity Index (ω)μ² / (2η)Propensity to accept electrons

This table presents key reactivity descriptors calculated using DFT to predict the chemical behavior of molecules like this compound.

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Predictions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule like this compound with a biological target, such as an enzyme or a DNA sequence. frontierspartnerships.orgmdpi.com

Molecular docking predicts the preferred orientation and binding affinity of the ligand within the active site of a receptor. unair.ac.id This is achieved by sampling a large number of possible conformations and scoring them based on their interaction energies. mdpi.com The results of docking can identify key amino acid residues or DNA bases that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with this compound.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex over time. frontierspartnerships.orgunair.ac.id Starting from a docked pose, an MD simulation calculates the atomic motions of the system, allowing for the assessment of the stability of the binding mode and the conformational changes that may occur upon binding. frontiersin.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to evaluate the stability of the simulation. frontiersin.org

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Mechanistic Elucidation in Biological Systems

Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. wikipedia.orgepa.gov PBPK models are built using a system of differential equations that describe the movement of a compound through various organ compartments, which are connected by blood flow. wikipedia.org

For this compound, a PBPK model could be developed to predict its concentration in different tissues over time following exposure. The model would incorporate compound-specific parameters, such as its solubility, permeability, and metabolic rates (which could be determined experimentally or predicted using in silico methods), as well as physiological parameters of the species being studied. epa.gov

PBPK modeling can be particularly useful for extrapolating pharmacokinetic data across different species or exposure routes. epa.gov By integrating data from in vitro metabolism studies and computational predictions, PBPK models can provide a mechanistic understanding of the factors that govern the in vivo disposition of this compound. nih.gov

In Vitro and Cellular Model Systems for Mechanistic Elucidation

The intricate interactions of this compound within biological systems are primarily investigated through a variety of in vitro and cellular models. These systems provide a controlled environment to dissect the molecular mechanisms, metabolic pathways, and structure-activity relationships of the compound.

Cellular Assays for Investigating Molecular Mechanisms (e.g., Mutagenesis Studies, SAR)

Cellular assays are fundamental in determining the biological impact of this compound at the molecular level. These assays are crucial for understanding its potential as a mutagen and for establishing structure-activity relationships (SAR) that can guide the development of related compounds with desired properties.

Mutagenesis Studies:

The mutagenic potential of this compound has been assessed using bacterial reverse mutation assays, such as the Ames test. This test utilizes specific strains of Salmonella typhimurium that are engineered to be deficient in histidine synthesis. The assay measures the ability of a substance to induce mutations that restore the histidine synthesis pathway, allowing the bacteria to grow on a histidine-free medium.

Research has demonstrated the mutagenicity of this compound in Salmonella typhimurium strains TA100 and TA1535. epa.gov In these studies, the number of revertant colonies is counted and compared to a control group to determine the mutagenic activity of the compound. The data from such an assay, conducted under both aerobic and anaerobic conditions, reveals the compound's ability to induce base-pair substitutions. epa.gov

Table 1: Mutagenicity of this compound in Salmonella typhimurium

StrainConcentration (ng/plate)Revertants per Plate (Aerobic)Revertants per Plate (Anaerobic)
TA10025165239
TA100100149375
TA10025028553
TA10040024659
TA1535102833
TA1535252834
TA15351004461
TA1535250-79

Data sourced from Rosenkranz et al. epa.gov

Structure-Activity Relationship (SAR) Studies:

SAR studies are essential for understanding how the chemical structure of this compound and its analogs influences their biological activity. While specific SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, the principles can be extrapolated from related purine (B94841) compounds. For instance, studies on 6-modified purine riboside analogues have been conducted to explore their ability to activate specific immune pathways. nih.gov These studies involve synthesizing a series of related compounds with systematic modifications to the purine core and then evaluating their activity in cell-based assays. nih.govresearchgate.net The insights gained from such studies on related purines can inform the design of future research on this compound analogs. A key reaction in the synthesis of some complex purine-containing molecules is the nitrosopurine ene reaction, which highlights the reactivity of the nitroso group and its potential for forming novel structures with distinct biological activities. researchgate.netnih.gov

Biochemical Assays for Pathway Analysis (e.g., Enzyme Activity Assays)

Biochemical assays are critical for identifying and characterizing the metabolic pathways that this compound may enter. These assays often focus on the activity of specific enzymes that could be responsible for the compound's conversion into other metabolites.

The metabolism of this compound is thought to involve enzymatic conversions. For example, it is known that 6-hydroxylaminopurine can be oxidized to this compound by enzymes like manganese dioxide. researchgate.net In alkaline conditions, 6-hydroxylaminopurine can be converted to 6,6′-azoxypurine, a reaction that is thought to proceed through a this compound intermediate. e-bookshelf.de

Enzyme activity assays can be designed to monitor such conversions. For instance, a typical assay would involve incubating this compound with a purified enzyme or a cell extract and then analyzing the reaction mixture for the appearance of metabolites over time. Techniques like High-Performance Liquid Chromatography (HPLC) are often used to separate and quantify the parent compound and its metabolites.

While specific enzyme assays for the complete metabolic pathway of this compound are not detailed in the available literature, studies on related nitroaromatic compounds provide a framework for how such investigations could be conducted. For example, the enzymatic conversion of 6-nitroquinoline (B147349) by one-electron reductases like xanthine (B1682287) oxidase has been studied in detail. nih.govnih.gov These studies have identified metabolites such as 6-aminoquinoline (B144246) and 6-hydroxylaminoquinoline, demonstrating a multi-step reduction process that is sensitive to oxygen levels. nih.govnih.gov Similar enzymatic processes could be involved in the metabolism of this compound.

Application of Stable Isotope Labeling in Metabolic Research

Stable isotope labeling is a powerful technique for tracing the metabolic fate of a compound within a biological system. nih.govmdpi.comspringernature.com This methodology involves replacing one or more atoms in the this compound molecule with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N).

When the labeled this compound is introduced into a cellular or in vitro system, its journey through various metabolic pathways can be tracked by detecting the isotopic label in its downstream metabolites. nih.gov Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify these labeled metabolites. nih.gov

Although specific studies employing stable isotope labeling for this compound are not prominently available, the application of this technique would be invaluable. For example, by using ¹⁵N-labeled this compound, researchers could definitively trace the nitrogen atoms from the nitroso group and the purine ring as they are incorporated into other molecules. This would provide unambiguous evidence for the metabolic pathways involved and help to construct a comprehensive metabolic map for the compound. This approach has been successfully used to study the metabolism of other complex molecules and is a crucial tool for modern metabolic research. prosciento.com

Future Directions in 6 Nitrosopurine Research

Elucidating Novel Chemical Reaction Pathways and Transformations

Future research will likely focus on expanding the synthetic utility of 6-nitrosopurine beyond its current applications. The parent this compound compound is known to be unstable and challenging to isolate. nih.gov A key advancement has been its in-situ generation from more stable precursors like 6-N-hydroxyaminopurine, which can then be used in subsequent reactions. nih.gov

A pivotal area for exploration is the nitrosopurine-ene reaction. nih.govresearchgate.net This reaction has proven effective in assembling the asmarine pharmacophore, which is the core structure of a class of cytotoxic natural products. nih.govresearchgate.net The reaction is noted for its high regioselectivity, favoring the Markovnikov product, and its chemoselectivity. nih.gov Future work will likely aim to:

Expand the Substrate Scope: Investigating a broader range of alkene partners and substituted purine (B94841) precursors in the ene reaction to generate a wider diversity of complex molecular architectures.

Discover New Cycloadditions: Exploring other pericyclic reactions involving the nitroso group, such as Diels-Alder or [2+2] cycloadditions, to construct novel heterocyclic systems.

Develop Catalytic Variants: Designing catalytic, and particularly enantioselective, versions of the nitrosopurine-ene reaction. The identification of an oxime as a Lewis base that can act as a stereoelectronic control element suggests that chiral catalysts could be developed to control the stereochemical outcome. nih.gov

Investigate Alternative Precursors: Research into new, stable precursors for this compound that can be activated under mild and specific conditions would broaden the applicability of its chemistry.

A significant breakthrough was the use of various oxidants to generate the reactive nitroso intermediate from 6-N-hydroxyaminopurine for the ene reaction, as detailed in the table below. nih.gov

EntryOxidantSolventReactantProduct
1MnO₂DMSOTetramethylethylenetert-alkyl methallyl hydroxylamine (B1172632)
2I₂--Similar results
3Mn(OAc)₃--Similar results
4PhI(OAc)₂--Amenable for large-scale purification
Data sourced from Shenvi et al., 2015. nih.gov

This strategy of in-situ generation and trapping opens avenues for designing one-pot, multi-component reactions involving the this compound intermediate. nih.gov

Advanced Mechanistic Characterization of Biological Interactions at the Molecular Level

The cytotoxic properties of compounds derived from this compound, such as the asmarines, are of significant interest, yet their precise mechanism of action remains an open question. nih.gov Future research is needed to move beyond phenomenological observations of cytotoxicity and to delineate the specific molecular events that underpin their biological activity. Key research directions include:

Target Identification and Validation: Employing advanced chemical proteomics and affinity-based probes to identify the direct cellular binding partners of asmarine analogs.

Mechanistic Pathway Analysis: Dissecting the downstream cellular pathways affected by these compounds. Current hypotheses for their mechanism of action include non-covalent, covalent, and radical-based interactions. nih.gov There is some experimental evidence supporting the latter two possibilities. nih.gov For instance, the instability of the N-hydroxypurine precursor upon acylation (a potential in-vivo activation step via acetylation or phosphorylation) suggests a covalent mechanism of action might be at play. nih.gov

Structural Biology Studies: Obtaining high-resolution crystal structures or cryo-EM data of asmarine analogs in complex with their biological targets. This would provide unparalleled insight into the specific non-covalent and covalent interactions, rationalizing their structure-activity relationships (SAR).

Radical-Based Mechanisms: Investigating the potential for the N-hydroxypurine moiety to undergo oxidation in a cellular context to generate radical species. nih.gov Electron paramagnetic resonance (EPR) spectroscopy and the use of specific radical quenchers could be employed to probe this hypothesis.

The ability of the nitrosopurine-ene reaction to systematically vary the stereochemistry of the resulting asmarine analogs provides a powerful tool to probe these biological mechanisms. nih.gov By synthesizing stereoisomeric pairs and evaluating their differential cytotoxicity and target engagement, researchers can gain crucial insights into the stereochemical requirements for biological activity. nih.gov

Development of Research Tools and Probes Based on this compound Scaffolds

The unique reactivity and biological relevance of the this compound framework make it an excellent starting point for the development of specialized chemical tools and probes. The nitrosopurine-ene reaction itself serves as a foundational platform for creating simplified, yet highly potent, analogs of complex natural products like asmarine A. nih.govresearchgate.net These synthetic analogs can exceed the cytotoxic potency of the natural product, making them valuable leads for further biological investigation. researchgate.net

Future development in this area will likely focus on:

Affinity-Based Probes: Synthesizing this compound derivatives that incorporate a reporter tag (e.g., a fluorophore or biotin) and a photo-activatable cross-linking group. Such probes would be invaluable for identifying and isolating the cellular binding partners of these cytotoxic agents.

Activity-Based Probes: Designing probes that react covalently with their biological target in an activity-dependent manner. Given the potential for in-vivo activation via acetylation or phosphorylation, probes could be designed to mimic this process and trap target enzymes. nih.gov

SAR Probes: Leveraging the synthetic accessibility of the asmarine scaffold via the nitrosopurine-ene reaction to create focused libraries of compounds. nih.gov These libraries can be used to systematically probe the structure-activity relationship, mapping the specific functional groups and stereocenters that are critical for cytotoxicity. This approach has already been used to probe the role of stereochemistry in the biological activity of asmarine analogs. nih.gov

The development of such tools will not only accelerate the understanding of the asmarine mechanism of action but will also provide new reagents for the broader chemical biology community to probe cellular signaling and metabolic pathways. ontosight.ai

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-nitrosopurine derivatives, and how can researchers optimize reaction conditions?

  • Methodological Answer : Synthesis of this compound derivatives often stalls at intermediates like hydroxylamino-purines due to oxidative instability. For example, oxidation of adenosine (24) with Oxone in dichloromethane/water (rt, 2h) yielded hydroxylamino-purine (47) but failed to progress to this compound (48) . Optimizing oxidants (e.g., alternative to Oxone), solvent polarity, and temperature gradients could mitigate premature termination. Include stability studies of intermediates using HPLC-MS to track degradation pathways.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR for structural elucidation (e.g., distinguishing nitroso vs. hydroxylamino groups) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For purity assessment, use reverse-phase HPLC with UV detection at 260 nm (purine-specific absorbance). For unstable intermediates, low-temperature NMR (<−20°C) may prevent decomposition during analysis .

Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols?

  • Methodological Answer : Follow the Beilstein Journal’s guidelines: report exact molar ratios, solvent purification methods, and reaction monitoring intervals (e.g., TLC every 30 minutes). For non-isolable intermediates, provide raw spectral data (e.g., 19F^{19}\text{F} NMR for trifluoromethylated byproducts) in supplementary materials .

Advanced Research Questions

Q. Why do certain synthetic routes to this compound derivatives yield contradictory results across studies?

  • Methodological Answer : Discrepancies often arise from protecting group incompatibility. For instance, Kanie et al.’s trifluoromethylation method requires n-butyllithium and fluoride sources, which degrade acyl/silyl-protected nucleosides . Validate reaction compatibility via pre-screening with model compounds (e.g., unprotected purines) and DFT calculations to predict intermediate stability .

Q. How should researchers address the instability of this compound in aqueous media during biological assays?

  • Methodological Answer : Employ lyophilization to stabilize nitroso derivatives and reconstitute in anhydrous DMSO immediately before assays. Monitor decomposition kinetics using UV-Vis spectroscopy (time-resolved absorbance at 300–400 nm, characteristic of nitroso groups) . For in vitro studies, use buffered solutions with radical scavengers (e.g., TEMPO) to suppress oxidative side reactions.

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound reactivity?

  • Methodological Answer : Reconcile discrepancies by:

  • Step 1 : Re-optimize computational parameters (e.g., solvent models in DFT, basis sets for nitroso groups).
  • Step 2 : Conduct kinetic isotope effect (KIE) studies to validate proposed mechanisms (e.g., radical vs. polar pathways).
  • Step 3 : Compare experimental 15N^{15}\text{N} NMR chemical shifts with computed values to verify electronic structures .

Critical Research Gaps

  • Gap 1 : No successful isolation of this compound ribosides due to competing sulfoximide formation .
  • Gap 2 : Limited data on nitroso-purine interactions with DNA repair enzymes (e.g., alkyltransferase activity).

Recommendations : Prioritize cryogenic synthesis techniques and collaborate with enzymology groups to design activity-based probes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.